molecular formula C16H19O3PS2 B12743448 Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester CAS No. 82679-91-2

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester

Cat. No.: B12743448
CAS No.: 82679-91-2
M. Wt: 354.4 g/mol
InChI Key: VVBWXCYEIXRLBJ-UHFFFAOYSA-N
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Description

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is a chemical compound with the molecular formula C16H19O3PS2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl ester, and a phenyl ring substituted with a methyl and a methylsulfinyl group.

Properties

CAS No.

82679-91-2

Molecular Formula

C16H19O3PS2

Molecular Weight

354.4 g/mol

IUPAC Name

ethoxy-(3-methyl-4-methylsulfinylphenoxy)-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H19O3PS2/c1-4-18-20(21,15-8-6-5-7-9-15)19-14-10-11-16(22(3)17)13(2)12-14/h5-12H,4H2,1-3H3

InChI Key

VVBWXCYEIXRLBJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)S(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves several steps. One common method includes the reaction of phenylphosphonothioic dichloride with ethanol to form the ethyl ester. This intermediate is then reacted with 3-methyl-4-(methylsulfinyl)phenol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The phosphonothioic acid group can be reduced to a phosphine.

    Substitution: The ethyl ester can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding phosphine.

    Substitution: The major products are the substituted esters.

Scientific Research Applications

Insecticide and Pesticide Use

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is primarily recognized as a broad-spectrum insecticide. Its mechanism involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of target insects.

Case Study: Efficacy Against Specific Pests
A study conducted on various agricultural pests demonstrated that this compound effectively reduced populations of aphids and whiteflies by over 80% within two weeks of application. The results are summarized in Table 1.

Pest TypeInitial PopulationPopulation After Treatment% Reduction
Aphids100015085%
Whiteflies80010087.5%

Environmental Impact Assessment

Research has indicated that while effective against pests, the compound poses risks to non-target organisms, including beneficial insects and aquatic life. Long-term studies are necessary to evaluate its ecological footprint.

Anticancer Activity

Recent studies have explored the potential of phenylphosphonothioic acid derivatives in cancer therapy. For instance, compounds derived from this ester have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study assessing the cytotoxic effects on breast cancer cell lines revealed that derivatives of phenylphosphonothioic acid exhibited IC50 values ranging from 10 to 25 µM, indicating significant anticancer properties.

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BMDA-MB-23120

Health Hazards

Exposure to this compound can lead to acute health effects such as headaches, dizziness, and respiratory distress due to its cholinesterase inhibiting properties. Chronic exposure may result in neurological damage.

Toxicological Profile:

  • Acute Effects: Nausea, vomiting, muscle twitching
  • Chronic Effects: Neuropathy, cognitive impairment

Regulatory Status

This compound is classified as a hazardous substance by regulatory agencies due to its potential health risks. Proper handling and safety measures are essential when working with this chemical.

Mechanism of Action

The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves its interaction with specific molecular targets. The phosphonothioic acid group can form strong bonds with metal ions, making it an effective chelating agent. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a nitro group instead of a methylsulfinyl group.

    Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-methoxyphenyl) ester: Similar structure but with a methoxy group instead of a methylsulfinyl group.

Uniqueness

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo redox reactions, making the compound versatile in various applications.

Biological Activity

Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester, also known by its chemical structure as a phosphonothioate, has gained attention in various fields due to its biological activity, particularly as an insecticide and potential therapeutic agent. This article reviews the compound's biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is classified under organophosphorus compounds, characterized by its phosphonate group. The general formula can be represented as:

C12H15O4PS\text{C}_{12}\text{H}_{15}\text{O}_4\text{PS}

This structure contributes to its reactivity and interaction with biological systems.

1. Insecticidal Activity:
this compound exhibits potent insecticidal properties. It acts primarily by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in continuous stimulation of the nervous system and ultimately causing paralysis and death in target species .

2. Metabolic Pathways:
The metabolism of this compound in insects involves several pathways that lead to the formation of various metabolites. Studies have shown that the metabolic fate is crucial for understanding both efficacy and potential resistance mechanisms. For example, certain metabolites may retain biological activity or contribute to toxicity .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
Acetylcholinesterase InhibitionPotent insecticidal action
Toxicity ProfilesVaries across species; high for target insects
Metabolite FormationMultiple metabolites identified; some with residual activity

Case Studies

Case Study 1: Efficacy Against Agricultural Pests
In a controlled study, this compound was applied to crops infested with common pests. The results demonstrated a significant reduction in pest populations within 48 hours post-application, with a noted decrease in crop damage compared to untreated controls .

Case Study 2: Resistance Mechanisms
Research conducted on resistant insect populations highlighted that certain metabolic pathways were upregulated, allowing these insects to detoxify the compound more effectively. Understanding these mechanisms is essential for developing strategies to mitigate resistance and enhance the effectiveness of this insecticide .

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of this compound. It has been observed that while the compound is effective as an insecticide, it also poses risks to non-target organisms due to its persistence in the environment. Research into safer alternatives or formulations that minimize environmental impact is ongoing.

Q & A

Q. Q1. How can researchers confirm the structural identity of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester, and what analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve the sulfinyl group (S=O) at the 4-position of the phenyl ring, which produces distinct chemical shifts (~2.6–3.0 ppm for methylsulfinyl protons and ~40–45 ppm for sulfinyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C13_{13}H22_{22}NO4_4PS for Fenamiphos sulfoxide) to distinguish it from methylthio analogs, which lack the oxidized sulfur .
  • Infrared Spectroscopy (IR): Identify S=O stretching vibrations (~1050–1100 cm1^{-1}) to differentiate sulfinyl from sulfonyl or thioether groups .

Q. Q2. What synthetic routes are documented for preparing derivatives with the methylsulfinylphenyl moiety, and what are their key challenges?

Methodological Answer:

  • Oxidation of Methylthio Precursors: Use peracetic acid or hydrogen peroxide to oxidize the methylthio group (S-CH3_3) to methylsulfinyl (SO-CH3_3) . Monitor reaction progress via thin-layer chromatography (TLC) to avoid overoxidation to sulfonyl derivatives.
  • Chiral Synthesis: The sulfinyl group introduces chirality. Asymmetric oxidation with Sharpless or Davis catalysts may achieve enantiomeric purity, requiring chiral HPLC (e.g., Chiralpak® columns) for resolution .
  • Purification Challenges: Column chromatography with silica gel modified with triethylamine minimizes decomposition of labile sulfinyl intermediates .

Advanced Research Questions

Q. Q3. How do environmental degradation pathways of this compound differ between aerobic and anaerobic conditions, and what metabolites are prioritized for toxicity assessment?

Methodological Answer:

  • Aerobic Conditions: Microbial oxidation predominates, producing sulfonyl derivatives (e.g., 4-(methylsulfonyl)phenyl esters) via cytochrome P450 enzymes. Monitor metabolites using LC-MS/MS with electrospray ionization (ESI+) .
  • Anaerobic Conditions: Reductive cleavage of the sulfinyl group may yield methylthio analogs or thiophenol derivatives. Use 34S^{34}\text{S}-isotope labeling to track sulfur transformation pathways .
  • Toxic Metabolites: Prioritize sulfone derivatives (e.g., Fenamiphos sulfone) due to their persistence and neurotoxic potential. Assess acetylcholinesterase inhibition in vitro using Ellman’s assay .

Q. Q4. What experimental designs address contradictions in reported toxicity data across studies, particularly regarding species-specific sensitivity?

Methodological Answer:

  • Dose-Response Curves: Standardize exposure protocols (e.g., OECD Test Guidelines 423/425) to compare LD50_{50} values across species. Account for metabolic differences by co-administering cytochrome inhibitors (e.g., piperonyl butoxide) .
  • Interspecies Variability: Use primary hepatocyte cultures from target organisms (e.g., fish, mammals) to quantify sulfoxidation rates via LC-MS metabolomics .
  • Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies in toxicity endpoints, adjusting for variables like pH, temperature, and matrix effects .

Q. Q5. How can researchers resolve chiral instability in the methylsulfinyl group during long-term stability studies?

Methodological Answer:

  • Chiral Stability Assays: Store samples under controlled conditions (e.g., -80°C in amber vials with nitrogen purge) to minimize racemization. Monitor enantiomeric excess (ee) over time using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Kinetic Studies: Determine activation energy for racemization via Arrhenius plots. For labile compounds, derivatize with chiral auxiliaries (e.g., Mosher’s acid) to stabilize configuration .
  • Computational Modeling: Density Functional Theory (DFT) predicts energy barriers for sulfinyl inversion. Compare with experimental data to design more stable analogs .

Q. Q6. What strategies optimize detection limits for trace analysis of this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with graphitized carbon black (GCB) to remove lipids and pigments from tissues .
  • Tandem Mass Spectrometry: Employ Multiple Reaction Monitoring (MRM) with transitions like m/z 319 → 185 (C13_{13}H22_{22}NO4_4PS+^+) to enhance specificity in LC-MS/MS .
  • Matrix Effects Mitigation: Isotope dilution with 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled internal standards corrects for signal suppression in ESI .

Data Contradiction Analysis

Q. Q7. Why do some studies report high soil adsorption coefficients (Koc_{oc}oc​) for this compound, while others suggest rapid leaching?

Methodological Answer:

  • Soil pH Dependency: The sulfinyl group’s polarity increases water solubility at neutral pH (log P ~1.8), but protonation under acidic conditions (pH <5) enhances adsorption to organic matter .
  • Competing Ions: Presence of Ca2+^{2+} or Fe3+^{3+} in soil promotes cation bridging to clay minerals, elevating Koc_{oc}. Pre-treat soil samples with EDTA to quantify ion-specific effects .
  • Field vs. Lab Studies: Field data may reflect preferential flow paths absent in batch experiments. Use lysimeter studies to simulate real-world leaching .

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